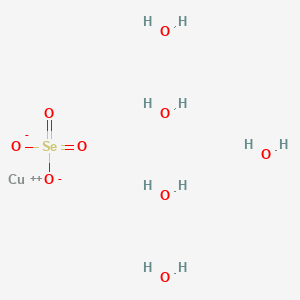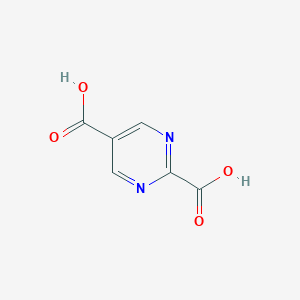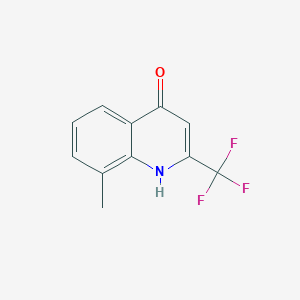
8-Methyl-2-(trifluoromethyl)quinolin-4-ol
Descripción general
Descripción
The compound "8-Methyl-2-(trifluoromethyl)quinolin-4-ol" is a derivative of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. Quinoline derivatives are often synthesized and modified to enhance their properties for specific applications, such as antibacterial agents or components in electroluminescent devices.
Synthesis Analysis
The synthesis of quinoline derivatives with trifluoromethyl groups has been explored in several studies. For instance, novel 1-trifluoromethyl-4-quinolone derivatives were synthesized using an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position, which is a key step in the synthesis process . Other methods include the treatment of halogenated quinolines with organolithium reagents followed by various functionalization reactions . These synthetic routes provide access to a variety of quinoline derivatives with potential applications in different fields.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by various spectroscopic methods and, in some cases, by X-ray crystallography. For example, the structure of a 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol was determined by X-ray single crystal diffraction, revealing a planar molecular structure . The introduction of substituents on the quinoline core can significantly influence the electronic properties and molecular geometry, which are crucial for the compound's reactivity and function .
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions, including complexation with metals, which can lead to the formation of coordination complexes with interesting properties. For instance, the reaction of 8-(dimesitylboryl)quinoline with various metal ions resulted in the formation of coordination complexes with Cu(I), Ag(I), and Pd(II) . Additionally, quinoline derivatives can be used as intermediates in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. Substituents on the quinoline core can affect properties such as photoluminescence, electroluminescence, and thermal stability. For example, methyl substitution on the quinoline ligand can enhance the photoluminescence quantum efficiency and influence the thermal properties of the compounds . Similarly, fluorophenyl substitution on the quinoline ligand can enhance the fluorescence emission and quantum yield of the resulting aluminum complexes . These properties are essential for the application of quinoline derivatives in optoelectronic devices.
Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Drug Discovery
- Summary of Application : This compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals. It’s also used in drug discovery due to its diverse biological activities.
- Results or Outcomes : The outcomes would also depend on the specific pharmaceutical or drug being synthesized. In general, the use of this compound can lead to the creation of drugs with diverse biological activities.
-
Agrochemicals
- Summary of Application : “8-Methyl-2-(trifluoromethyl)quinolin-4-ol” is used in the synthesis of various agrochemicals.
- Results or Outcomes : The outcomes would depend on the specific agrochemical being synthesized. In general, the use of this compound can lead to the creation of agrochemicals with various properties.
-
Materials Science
- Summary of Application : This compound is used in the synthesis of various materials.
- Results or Outcomes : The outcomes would depend on the specific material being synthesized. In general, the use of this compound can lead to the creation of materials with various properties.
-
Pharmacokinetics and Druglikeness
- Summary of Application : This compound could be used in the field of pharmacokinetics, which is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body . It could also be used in assessing the druglikeness of compounds, which is a measure of how likely a compound is to become an effective drug .
- Methods of Application : The specific methods would depend on the particular study being conducted. This could involve in vitro and in vivo studies to assess the pharmacokinetic properties and druglikeness of the compound .
- Results or Outcomes : The outcomes would depend on the specific study being conducted. In general, the use of this compound could lead to insights into its potential as a drug .
-
- Summary of Application : “8-Methyl-2-(trifluoromethyl)quinolin-4-ol” could potentially be used in the synthesis of boronic acids . Boronic acids are important in organic chemistry and materials science, and are used in the synthesis of various compounds .
- Methods of Application : The specific methods would depend on the particular boronic acid being synthesized. This typically involves chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes would depend on the specific boronic acid being synthesized. In general, the use of this compound could lead to the creation of boronic acids with various properties .
- Chemical Synthesis
- Summary of Application : This compound is used as a building block in the synthesis of various organic molecules . It’s also used in chemical synthesis due to its diverse chemical properties .
- Methods of Application : The specific methods of application would depend on the particular molecule being synthesized. Typically, this involves chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes would depend on the specific molecule being synthesized. In general, the use of this compound can lead to the creation of molecules with diverse chemical properties .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(16)5-9(11(12,13)14)15-10(6)7/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPDICBGZTVELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379372 | |
| Record name | 8-methyl-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
CAS RN |
1701-19-5 | |
| Record name | 8-Methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1701-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



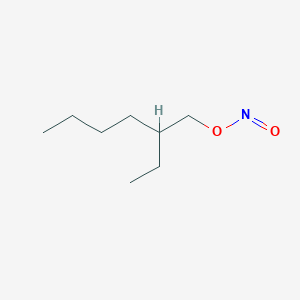

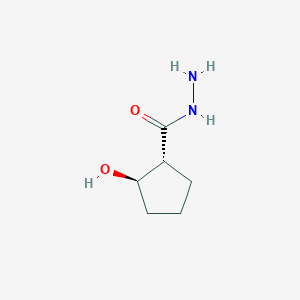


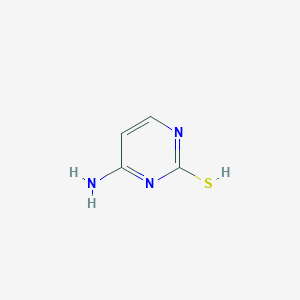
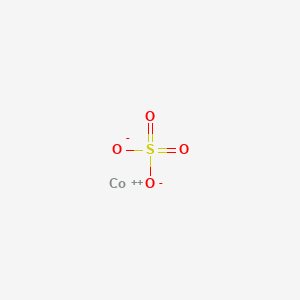
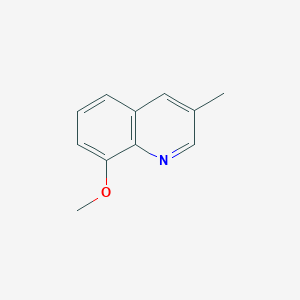

![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)

